![molecular formula C8H7BrN2O B13464837 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine
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Overview
Description
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves the bromination of pyrazolo[1,5-A]pyridine derivatives. One common method includes the use of 5-bromo-2-iodopyridine as a starting material, which undergoes a series of reactions including coupling with triethylsilyl acetylene, nitrogen amination, and cyclization to form the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as silver carbonate.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of low-cost raw materials and easily controllable reaction conditions is crucial. The process involves fewer byproducts and simpler post-treatment steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-2-methylpyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 5-position make it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications .
Biological Activity
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds, known for their diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological profile.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit potent anticancer activities through various mechanisms:
- CK2 Inhibition : Compounds similar to this compound have been identified as selective inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. For instance, a study demonstrated that certain derivatives showed IC50 values in the low nanomolar range against CK2α, indicating strong inhibitory potential .
- RET Kinase Inhibition : Another significant activity involves the inhibition of RET kinase, which is associated with various cancers. Substituted pyrazolo[1,5-a]pyridine compounds have been reported to inhibit RET kinase effectively, suggesting their utility in treating RET-driven tumors .
Enzyme Inhibition
The compound also exhibits inhibitory effects on several enzymes:
- HIV-1 Reverse Transcriptase : Studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can enhance inhibition of HIV-1 reverse transcriptase (RT). Compounds with bromo or methyl substituents at the 4-position demonstrated improved inhibitory activity against both wild-type and drug-resistant strains of HIV-1 RT .
Study on CK2 Inhibition
A recent study assessed a series of pyrazolo[1,5-a]pyrimidine derivatives for their CK2 inhibitory activity. The results indicated that modifications at the 5-position significantly influenced binding affinity and selectivity towards CK2α. The most potent compounds were further evaluated for cytotoxicity across multiple cancer cell lines, showing promising results with minimal toxicity .
Compound | IC50 (nM) | Selectivity | Cytotoxicity |
---|---|---|---|
IC20 | 8 | High | Low |
IC19 | 38 | Moderate | Low |
Study on HIV-1 RT Inhibition
In another investigation focusing on HIV-1 RT inhibition, various analogs of this compound were synthesized. The presence of an ethyl ester group was crucial for maintaining activity against RT. Compounds with structural modifications showed varied IC50 values, underscoring the importance of specific functional groups in enhancing inhibitory potency .
Compound | IC50 (µM) | Activity |
---|---|---|
B-1 | < 0.1 | Active |
B-2 | > 1 | Inactive |
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,1H3 |
InChI Key |
DHUXKTAZUWITAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CC=N2)C=C1Br |
Origin of Product |
United States |
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